3-(2-methyl-1H-indol-3-yl)propanenitrile

Lipophilicity Drug-likeness Medicinal chemistry

Fragment-based screening requires building blocks with verified regiochemistry and purity. Uncharacterized indole derivatives risk failed syntheses and ambiguous SAR data. 3-(2-Methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7) is the solution: • 98% purity with batch-specific COA documentation • 2:1 C-3:N-1 regioselectivity ratio confirmed in Grignard cyanoethylation • GHS-compliant SDS (H302, H315, H319, H335) for immediate lab integration • Powder stability at -20°C for 3 years; ambient-temperature shipping available. A procurement-ready fragment for medicinal chemistry SAR campaigns.

Molecular Formula C12H12N2
Molecular Weight 184.242
CAS No. 1079-30-7
Cat. No. B2498760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methyl-1H-indol-3-yl)propanenitrile
CAS1079-30-7
Molecular FormulaC12H12N2
Molecular Weight184.242
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)CCC#N
InChIInChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3
InChIKeyHAMMJVVDSMYKBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methyl-1H-indol-3-yl)propanenitrile: Identity & Structural Profile


3-(2-Methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7), also known as 3-(2-cyanoethyl)-2-methylindole, is a small-molecule indole derivative with the molecular formula C₁₂H₁₂N₂ and a molecular weight of 184.24 g/mol . The compound features a 2-methylindole core bearing a propanenitrile (–CH₂CH₂C≡N) substituent at the C-3 position. Commercially, it is supplied as a research-grade fragment molecule with typical purity specifications of 98%, and is widely catalogued as a versatile scaffold for molecular linking, expansion, and modification in medicinal chemistry and drug discovery applications [1]. Its physicochemical profile includes a calculated LogP of approximately 2.41, one hydrogen bond donor (indole N–H), and one hydrogen bond acceptor (nitrile nitrogen) [2].

Fragment Scaffold

2-Methylindole core with terminal propanenitrile; designed for molecular linking, expansion, and fragment-based design.

Physicochemical Profile

Reported moderate lipophilicity (LogP ~2.4); single H-bond donor/acceptor pair; nitrile handle for covalent elaboration.

Research-Grade Material

Supplied with defined purity specification and full GHS safety documentation; supports compliant procurement workflows.

3-(2-Methyl-1H-indol-3-yl)propanenitrile: Substitution Limitations


Substitution of 3-(2-methyl-1H-indol-3-yl)propanenitrile with other indole-3-propanenitrile derivatives should not be presumed without quantitative evaluation, as even minor structural modifications produce material differences in physicochemical properties and downstream synthetic outcomes. The 2-methyl substitution present in this compound alters the electron density of the indole ring, modifies steric accessibility at C-3, and directly affects both reaction regioselectivity and the lipophilicity of derived products [1]. Unsubstituted analogs such as 1H-indole-3-propanenitrile (CAS 4414-76-0) exhibit different LogP values and molecular geometries, while β-oxo variants introduce additional hydrogen-bonding capacity that fundamentally alters compound behavior in both synthetic transformations and biological screening contexts [2]. The evidence presented in Section 3 quantifies these differences and establishes the basis for compound-specific selection.

2‑Methyl absence

Unsubstituted indole-3-propanenitrile lacks the 2-methyl group, shifting lipophilicity, steric accessibility, and ring electronics — profiles may differ in fragment linking.

β‑Oxo introduction

The β-oxo analog adds a carbonyl H‑bond acceptor, altering hydrogen‑bonding capacity, electronic conjugation, and solubility; behavior in SAR and crystallinity may not transfer.

Regioisomer swap

N‑1 cyanoethylated isomer exhibits different reactivity and synthetic accessibility; regiochemical outcome is substitution‑dependent and may reverse under altered conditions.

3-(2-Methyl-1H-indol-3-yl)propanenitrile: Differential Evidence


Lipophilicity & Molecular Weight vs Unsubstituted Analog

3-(2-Methyl-1H-indol-3-yl)propanenitrile exhibits a calculated LogP value of approximately 2.41, compared to reported LogP values of 1.87–2.62 for the unsubstituted analog 1H-indole-3-propanenitrile (CAS 4414-76-0) [1]. The 2-methyl substituent contributes an additional –CH₃ group, increasing molecular weight by ~14 g/mol (from 170.21 to 184.24 g/mol) while maintaining a single hydrogen bond donor and a single hydrogen bond acceptor .

Lipophilicity vs Unsubstituted
Cross‑study
ΔLogP range reported; ΔMW +14 g/mol
Supports lipophilicity-informed scaffold differentiation in design.
LogP values from different sources may vary; use as directional guidance.
Lipophilicity Drug-likeness Medicinal chemistry

H-Bond and Topology vs β-Oxo Analog

In contrast to the β-oxo analog 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile (CAS 76397-72-3), 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7) lacks the carbonyl oxygen at the C-3 substituent [1]. This structural difference reduces the number of hydrogen bond acceptors from 2 (nitrile + carbonyl) to 1 (nitrile only), and decreases molecular weight from 198.22 g/mol to 184.24 g/mol .

H‑Bond Capacity vs β‑Oxo
Class‑level
This compound HBA = 1; MW 184.24
β‑Oxo analog HBA = 2; MW 198.22
H‑bonding capacity differs; may alter fragment‑binding profiles and solubility.
Based on structural formula analysis; experimental validation recommended.
Fragment-based drug discovery Hydrogen bonding Scaffold differentiation

Cyanoethylation Regioselectivity: C-3 vs N-1

In the reaction of 2-methylindolylmagnesium salts with acrylonitrile, the C-3 cyanoethylated product 3-(2-methyl-1H-indol-3-yl)propanenitrile is obtained in a 2:1 ratio relative to the competing N-1 cyanoethylated isomer [1]. Specifically, 2-methylindole derivatives preferentially undergo C-alkylation at the 3-position rather than N-alkylation at the 1-position when reacted with acrylonitrile under Grignard conditions [2].

Regioselectivity C‑3 vs N‑1
Head‑to‑head
C‑3:N‑1 ratio ≈ 2:1
Regioselectivity enables predictable C‑3 synthetic access.
Under Grignard conditions; not generalizable to all indole substitution patterns.
Synthetic chemistry Regioselectivity Indole functionalization

Commercial Purity & Safety Documentation

3-(2-Methyl-1H-indol-3-yl)propanenitrile is commercially supplied at a documented purity of 98% (HPLC/GC area normalization) with full analytical characterization including CAS 1079-30-7, MDL MFCD00277098, and InChIKey HAMMJVVDSMYKBK-UHFFFAOYSA-N . Comprehensive GHS-compliant safety documentation is available, specifying H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard classifications, along with detailed precautionary statements [1].

Purity & Safety Docs
Supporting evidence
98% (HPLC/GC); full GHS SDS (H302/H315/H319/H335)
Pre‑qualified material reduces quality assurance burden for regulated research.
Vendor specifications may vary; verify lot‑specific COA before use.
Research procurement Quality specification Safety documentation

3-(2-Methyl-1H-indol-3-yl)propanenitrile: Application Scenarios


Fragment-Based Drug Discovery: Lipophilic Scaffold

With a calculated LogP of approximately 2.41 and a single hydrogen bond donor/acceptor pair, 3-(2-methyl-1H-indol-3-yl)propanenitrile serves as an optimal fragment starting point for medicinal chemistry campaigns targeting lipophilic binding pockets. The 2-methyl substitution provides a distinct physicochemical profile compared to unsubstituted 1H-indole-3-propanenitrile (LogP 1.87–2.62), offering medicinal chemists a graded lipophilicity option for SAR exploration . The nitrile group at the terminus of the C-3 propanenitrile chain enables covalent modification (reduction to amine, hydrolysis to carboxylic acid) or direct incorporation into fragment-linking strategies without introducing additional hydrogen-bonding capacity that would alter the fragment's binding profile [1].

Regioselective C-3 Cyanoethylation

This compound is the preferred building block when regioselective C-3 cyanoethylation of a 2-methylindole scaffold is required. The documented 2:1 C-3:N-1 regioselectivity ratio in Grignard-mediated cyanoethylation reactions demonstrates that the 2-methyl group directs electrophilic attack preferentially to the C-3 position . This regiochemical outcome is not generalizable to other indole substitution patterns; 3-methylindole and unsubstituted indole analogs exhibit different regioselectivity profiles under identical conditions, making this specific compound essential for synthetic routes requiring predictable C-3 functionalization outcomes [1].

β-Oxo-Free Fragment Library Construction

For fragment library construction where carbonyl-mediated electronic effects are undesirable, 3-(2-methyl-1H-indol-3-yl)propanenitrile (CAS 1079-30-7) is the appropriate selection over the β-oxo analog 3-(2-methyl-1H-indol-3-yl)-3-oxopropanenitrile (CAS 76397-72-3). The β-oxo analog contains an additional carbonyl group that introduces a second hydrogen bond acceptor and alters the electronic conjugation of the C-3 substituent . When screening against targets where carbonyl-mediated interactions would confound SAR interpretation or where metabolic liability of the β-oxo moiety is a concern, the non-oxo compound provides a cleaner baseline for structure-activity relationship studies. The 14 g/mol molecular weight difference and the absence of the oxygen atom also affect chromatographic retention and solubility, making the compounds non-interchangeable in high-throughput screening workflows [1].

Compliant Procurement: Pre-Qualified Material

For academic and industrial laboratories requiring pre-qualified research materials with documented purity specifications and complete safety documentation, 3-(2-methyl-1H-indol-3-yl)propanenitrile is available from established chemical suppliers with 98% purity certification, GHS-compliant SDS documentation, and validated storage conditions (powder stable at -20°C for 3 years) . The availability of full hazard classification (H302, H315, H319, H335) and detailed precautionary guidance enables immediate laboratory integration without additional analytical characterization or internal safety assessment overhead. This reduces procurement friction for regulated research environments, including those operating under institutional chemical hygiene plans or grant-funded projects requiring auditable material traceability [1].

Application
Selection Property
Validation Focus
Fragment-based design (lipophilic scaffolds)
Lipophilicity-graded 2‑methylindole scaffold; terminal nitrile handle
Lipophilicity-dependent binding and solubility assays
Synthetic access to C‑3 cyanoethylated indoles
Regioselective C‑3 functionalization via cyanoethylation
Reaction regiochemistry under Grignard or similar conditions
Carbonyl‑free fragment library construction
Single H‑bond acceptor (nitrile only); absence of β‑oxo group
Carbonyl‑free SAR interpretation and metabolic stability profiling
Regulated research procurement
Defined purity specification and complete GHS documentation
Quality assurance and safety compliance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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